

# Introduction: A Key Intermediate in Modern Organic Synthesis

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## Compound of Interest

**Compound Name:** 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

**Cat. No.:** B1598199

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**2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** (CAS Number: 27943-46-0) is a pivotal chemical intermediate, primarily utilized as the protected form of 2-methyl-3-butyn-2-ol.[1][2][3] The strategic importance of this compound lies in the utility of the tetrahydropyranyl (THP) ether as a robust protecting group for alcohols. This protection allows the terminal alkyne functionality of the parent molecule to undergo a wide array of chemical transformations under conditions that would be incompatible with a free hydroxyl group, such as reactions involving strong bases, organometallics, or hydrides.[4][5]

The parent alcohol, 2-methyl-3-butyn-2-ol, is a valuable building block in its own right, notably as a precursor in the industrial synthesis of vitamins A and E.[6][7] Therefore, its effective protection and subsequent deprotection are crucial steps in complex, multi-step synthetic pathways. This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling, tailored for professionals in chemical research and drug development.

## Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for **2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** are summarized below.

Property	Value	Source
CAS Number	27943-46-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	168.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(2-methylbut-3-yn-2- yloxy)oxane	<a href="#">[2]</a>
Synonyms	3-methyl-1-butyn-3-yl tetrahydropyranyl ether, 2-((2- Methylbut-3-yn-2- yl)oxy)tetrahydro-2H-pyran	<a href="#">[2]</a>
Topological Polar Surface Area	18.5 Å <sup>2</sup>	<a href="#">[2]</a> <a href="#">[8]</a>
Rotatable Bond Count	3	<a href="#">[2]</a> <a href="#">[8]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a> <a href="#">[8]</a>

## The Role of the Tetrahydropyranyl (THP) Protecting Group

The decision to protect a functional group is a critical strategic choice in synthesis. The THP ether is employed to mask the reactivity of the hydroxyl group of 2-methyl-3-butyn-2-ol.

**Causality Behind Protection:** The hydroxyl group is acidic and nucleophilic, making it incompatible with many reagents used to modify the alkyne. For instance, forming an acetylide with a strong base (e.g., n-BuLi or Grignard reagents) for subsequent C-C bond formation would be impossible, as the base would first deprotonate the hydroxyl group.

Advantages of THP Ethers:

- Ease of Formation: They are readily formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[\[11\]](#)[\[12\]](#)

- Stability: THP ethers are exceptionally stable across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents (Grignard, organolithiums), hydrides ( $\text{LiAlH}_4$ ,  $\text{NaBH}_4$ ), and many oxidizing and reducing agents.[4][5]
- Facile Cleavage: The protection is easily reversed by mild acid-catalyzed hydrolysis, regenerating the original alcohol.[11][12]

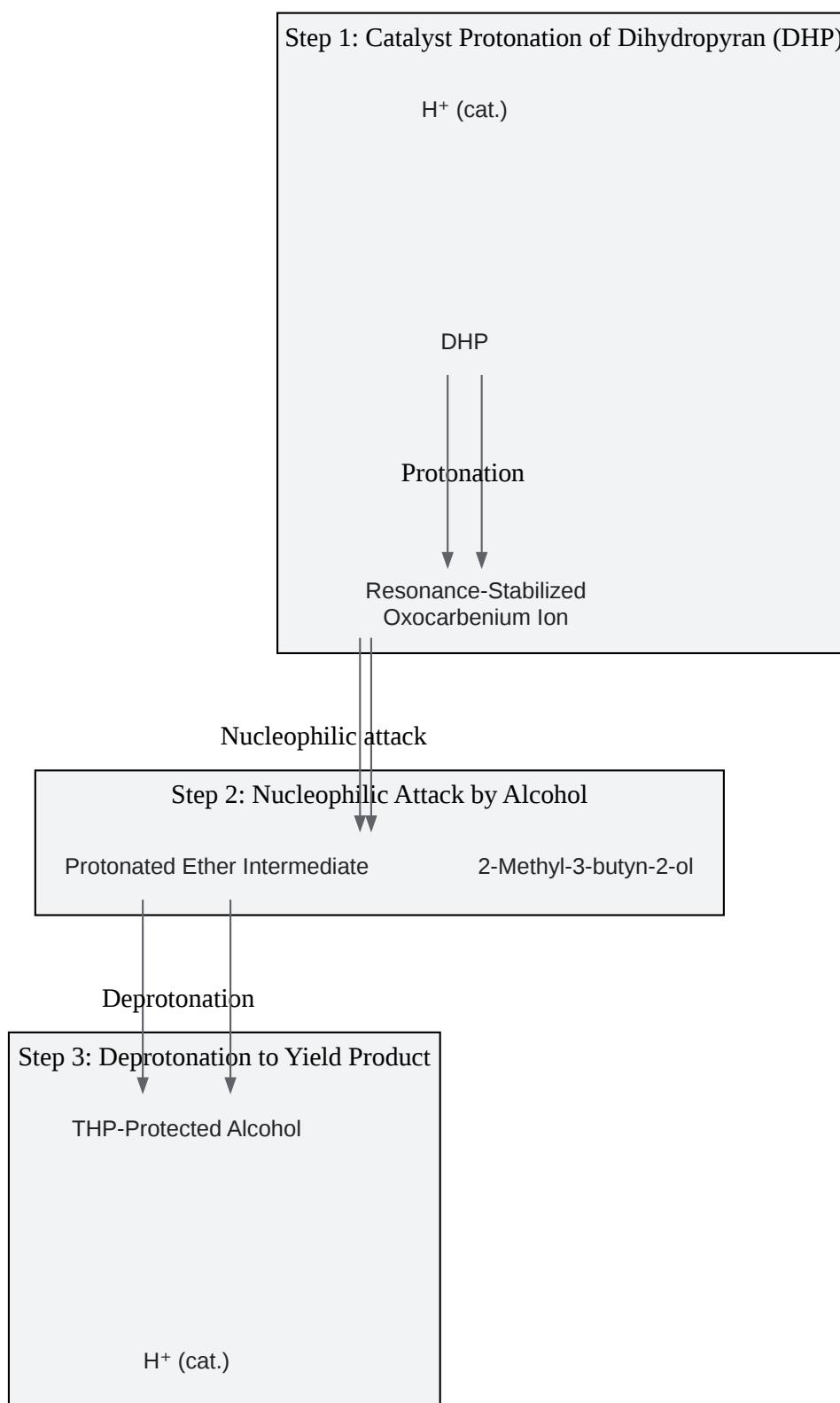
A Key Consideration - Diastereomer Formation: A notable drawback of THP protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol being protected is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization (e.g., NMR spectroscopy).[4] However, since 2-methyl-3-butyn-2-ol is achiral, this specific complication is avoided.

## Synthesis: A Validated Protocol

The synthesis of **2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether** is a classic example of acid-catalyzed acetal formation.

## Reaction Mechanism

The reaction proceeds via the protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 2-methyl-3-butyn-2-ol. A final deprotonation step yields the THP ether product and regenerates the acid catalyst.



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Caption: Acid-catalyzed mechanism for THP ether formation.

## Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps from reaction setup to purification and confirmation. It is adapted from established procedures.[\[13\]](#)

### Reagents & Equipment:

- 2-Methyl-3-butyn-2-ol (1.0 eq)
- 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
- Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)
- Dichloromethane (DCM) or Benzene as solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

### Procedure:

- Reaction Setup: To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask at 0 °C (ice bath), add 3,4-dihydro-2H-pyran (1.2 eq).
- Catalyst Addition: Add a catalytic amount of PPTS or p-TsOH (0.01-0.05 eq) to the stirred solution. Expertise Insight: PPTS is a milder catalyst than p-TsOH and is preferred for substrates sensitive to strong acids.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours (or up to 40 hours as some procedures suggest for completion).[\[13\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
- Workup - Quenching: Quench the reaction by adding saturated aqueous  $\text{NaHCO}_3$  solution to neutralize the acid catalyst.

- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
- Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
- Drying and Concentration: Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by vacuum distillation.[13]

## Experimental Workflow Diagram



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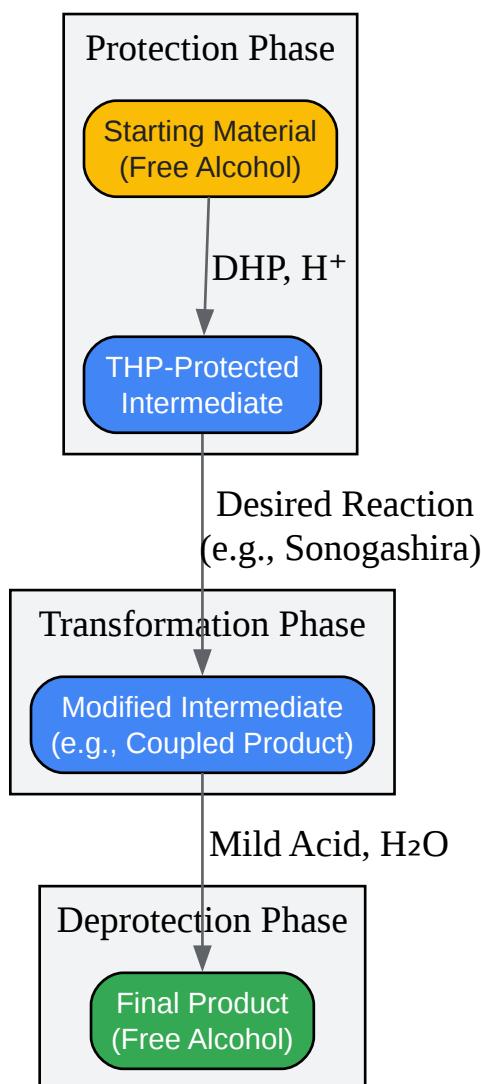
Caption: Workflow for the synthesis of THP-protected alcohol.

## Application & Deprotection Logic

The primary application is to enable transformations at the alkyne terminus. Once these are complete, the hydroxyl group is regenerated via deprotection.

## Logical Workflow: Protection → Reaction → Deprotection

This sequence allows for synthetic operations that would otherwise be impossible. For example, a Sonogashira coupling of the terminal alkyne with an aryl halide requires a base that would be incompatible with the free alcohol.



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## References

- 1. [echemi.com](http://echemi.com) [echemi.com]

- 2. 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 27943-46-0 CAS MSDS (2-METHYL-3-BUTYN-2-YL 2-TETRAHYDROPYRANYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. 2-METHYL-3-BUTYN-2-YL 2-TETRAHYDROPYRANYL ETHER | 27943-46-0 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
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